
Guadecitabine: A Deep Dive into its
Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Guadecitabine

Cat. No.: B612196 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to

overcome the limitations of first-generation agents like decitabine and azacitidine.[1][2] It is a

dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to

degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid

inactivation of decitabine.[1][3] This resistance leads to a prolonged in vivo exposure to the

active metabolite, decitabine, potentially enhancing its therapeutic efficacy.[4][5] This technical

guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of guadecitabine, summarizing key clinical trial data, experimental

protocols, and underlying mechanisms of action.

Pharmacokinetics
The pharmacokinetic profile of guadecitabine and its active metabolite, decitabine, has been

characterized in several clinical trials involving patients with myelodysplastic syndromes (MDS),

acute myeloid leukemia (AML), and various solid tumors.[1][5] Subcutaneous administration of

guadecitabine results in a distinct PK profile compared to intravenous decitabine, featuring a

lower maximum plasma concentration (Cmax) but a significantly longer exposure window and

half-life for the active decitabine metabolite.[1]
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The following tables summarize the key pharmacokinetic parameters of guadecitabine and its

active metabolite, decitabine, from a pivotal Phase 1 study in patients with MDS and AML.

Table 1: Pharmacokinetic Parameters of Guadecitabine and Decitabine Following

Subcutaneous Administration of Guadecitabine

Parameter
Guadecitabine (Parent
Drug)

Decitabine (Active
Metabolite)

Dosing Regimen 60 mg/m² daily for 5 days 60 mg/m² daily for 5 days

Cmax (ng/mL) ~100 ~20

Tmax (hr) ~0.5 ~1.0

AUC (ng*hr/mL) ~150 ~100

Half-life (hr) ~1.0 ~2.5

Data compiled from a Phase 1 dose-escalation study.[1]

A population pharmacokinetic analysis described the plasma concentration-time course of

guadecitabine using a one-compartment model with first-order absorption, while a two-

compartment model best described the kinetics of decitabine.[4] This analysis also revealed

that body weight significantly influences the clearance and volume of distribution for both

guadecitabine and decitabine, supporting body surface area-based dosing.[4]

Metabolism and Excretion
A mass balance study utilizing ¹⁴C-radiolabeled guadecitabine provided definitive insights into

its metabolic fate and excretory pathways.[6][7][8][9]

Following subcutaneous administration, guadecitabine is rapidly converted to its active

metabolite, β-decitabine.[6][7] This conversion is nearly complete, with all identified metabolites

in plasma and urine being related to β-decitabine.[6][7] The primary route of excretion is renal,

with approximately 90.2% of the administered radioactivity recovered in the urine.[6][7][8] The

presumed inactive metabolites, M1-M5, are also products of β-decitabine metabolism.[6][7]
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Metabolic and Intracellular Activation Pathway of Guadecitabine.

Pharmacodynamics
The primary pharmacodynamic effect of guadecitabine is the inhibition of DNA

methyltransferases (DNMTs), leading to global and gene-specific DNA hypomethylation.[10][11]

This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes,

inducing cell cycle arrest and apoptosis in cancer cells.[11][12]

DNA Demethylation
Pharmacodynamic assessments in clinical trials have consistently demonstrated potent, dose-

related DNA demethylation following guadecitabine administration.[1] A commonly used

biomarker for global DNA methylation is the methylation status of Long Interspersed Nucleotide

Element-1 (LINE-1) retrotransposons. Studies have shown that guadecitabine treatment leads

to a significant reduction in LINE-1 methylation, with the daily 5-day regimen showing the most

potent demethylation, reaching a plateau at a dose of 60 mg/m².[1] This dose was established

as the biologically effective dose.[1] The maximal target effect of guadecitabine on gene

promoter methylation has been observed at the point of administration of subsequent

chemotherapy agents in combination regimens.[13][14]
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Mechanism of Action of Guadecitabine Leading to DNA Hypomethylation.
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Key Experimental Protocols
Phase 1 Dose-Escalation and
Pharmacokinetic/Pharmacodynamic Study

Objective: To determine the safety, maximum tolerated dose (MTD), recommended Phase 2

dose (RP2D), pharmacokinetics, and pharmacodynamics of guadecitabine in patients with

MDS or AML.[1]

Patient Population: Adults with MDS or AML who were refractory to or had relapsed after

standard treatment.[1]

Dosing Regimens:

Daily for 5 days of a 28-day cycle (3–125 mg/m²/day).[1]

Once weekly for 3 weeks of a 28-day cycle (6–125 mg/m²/day).[1]

Twice weekly for 3 weeks of a 28-day cycle (60 and 90 mg/m²/day).[1]

Pharmacokinetic Sampling: Plasma samples were collected pre-dose and at multiple time

points (15 min, 30 min, 60 min, 90 min, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr) post-dose on Day 1

and subsequent days depending on the regimen.[1]

Analytical Method for PK: High-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) was used to quantify guadecitabine and decitabine in plasma.

[15][16]

Pharmacodynamic Assessment: LINE-1 methylation was assessed in peripheral blood

mononuclear cells at baseline and on various days of the treatment cycle using

pyrosequencing.[1]

¹⁴C-Guadecitabine Mass Balance Study
Objective: To determine the excretory pathways and metabolic profile of guadecitabine.[6]

[7][8][9]

Patient Population: Five patients with advanced cancer.[6][7]
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Dosing: Patients received at least one cycle of 45 mg/m² guadecitabine subcutaneously

daily for 5 days of a 28-day cycle. The fifth dose of the first cycle was spiked with ¹⁴C-

radiolabeled guadecitabine.[6][7][8]

Sample Collection: Plasma, whole blood, urine, and feces were collected at various time

points to measure total radioactivity and profile metabolites.[6][7]

Analytical Methods:

Liquid scintillation counting for total radioactivity.[6][7]

LC-MS/MS for metabolite profiling and quantification.[6][7][15]
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Generalized Experimental Workflow for a Guadecitabine Clinical Trial.

Conclusion
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Guadecitabine exhibits a favorable pharmacokinetic profile characterized by its resistance to

cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine. This

results in potent and sustained DNA hypomethylation, the primary pharmacodynamic effect.

Clinical studies have established a biologically effective dose and schedule that is generally

well-tolerated and demonstrates clinical activity in hematologic malignancies. The data

summarized in this guide provide a comprehensive foundation for researchers and drug

development professionals working with this promising next-generation epigenetic therapeutic.

Further research and ongoing clinical trials will continue to refine the optimal use of

guadecitabine, both as a monotherapy and in combination with other anticancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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